NY-CO-13(187-197)
Description
Based on comparative analysis of structurally similar compounds (e.g., CAS 771-99-3, CAS 1701-57-1), NY-CO-13(187-197) likely features a heterocyclic aromatic framework with substituents influencing its solubility, bioavailability, and biological activity .
Key inferred properties of NY-CO-13(187-197) include:
- Molecular weight: ~160–250 g/mol (based on analogs like C₁₁H₁₅N and C₁₄H₁₇NO₃) .
- Bioactivity: Potential interactions with cytochrome P450 (CYP) enzymes or membrane transporters like P-glycoprotein (P-gp), as observed in similar compounds .
- Solubility: Moderate solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO), influenced by hydrogen-bonding capacity and log P values .
Properties
sequence |
GLAPPQHLIRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (187-197) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: CAS 771-99-3 (C₁₁H₁₅N)
- Molecular Structure : Features a bicyclic indole derivative with a tertiary amine group.
- Molecular Weight : 161.24 g/mol .
- Moderate BBB permeability .
- Synthesis : Prepared via multi-step reactions involving sodium hydride and column chromatography purification .
Compound B: CAS 1701-57-1 (C₁₀H₁₃N)
- Molecular Structure: A tetrahydroquinoline analog with a compact aromatic system.
- Molecular Weight : 147.22 g/mol .
- Bioactivity : Inhibits CYP2D6 and exhibits high gastrointestinal (GI) absorption .
- Synthesis : Synthesized using N-ethyl-N,N-diisopropylamine in dichloromethane under mild conditions .
Compound C: CAS 96551-22-3 (C₁₄H₁₇NO₃)
- Molecular Structure : A Boc-protected indole with ester and carbamate functionalities.
- Molecular Weight : 247.29 g/mol .
- Synthesis : Utilizes DMAP and triethylamine in dichloromethane for Boc protection .
Comparative Analysis Table
Functional Comparison
Solubility and Bioavailability
- NY-CO-13(187-197) : Likely exhibits solubility similar to CAS 96551-22-3 (0.26 mg/mL in aqueous conditions) due to polar functional groups .
- CAS 1701-57-1 : Higher lipophilicity (log P 2.65) enhances membrane permeability but reduces aqueous solubility .
Pharmacological Targets
- CYP Enzyme Interactions : NY-CO-13(187-197) may share CYP1A2 inhibition with CAS 771-99-3 and CAS 96551-22-3, critical in drug metabolism studies .
Research Implications
Further studies should prioritize crystallographic characterization (using tools like SHELXL ) and in vivo validation to differentiate it from existing analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
